

# Risperidone E-oxime: A Comprehensive Technical Profile

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## Compound of Interest

Compound Name: *Risperidone E-oxime*

Cat. No.: *B563589*

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## Introduction

**Risperidone E-oxime** is a recognized process-related impurity and a critical quality attribute in the manufacturing of Risperidone, a widely used second-generation antipsychotic medication. [1][2][3] As a geometric isomer of a key synthetic intermediate, its formation, identification, and control are paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of **Risperidone E-oxime**, including its chemical properties, synthesis, and analytical characterization.

## Core Chemical Data

A summary of the fundamental chemical identifiers for **Risperidone E-oxime** is presented below.

Identifier	Value
CAS Number	691007-09-7[1][4]
Molecular Formula	C23H28F2N4O2
Molecular Weight	430.49 g/mol
IUPAC Name	3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Synonyms	Risperidone EP Impurity A

## Synthesis and Formation

**Risperidone E-oxime** is formed as a geometric isomer alongside the desired Z-oxime intermediate during the synthesis of Risperidone. The key reaction involves the oximation of a ketone precursor. The ratio of the Z to E isomers can be influenced by the reaction conditions. While the Z-isomer undergoes cyclization to form the benzisoxazole ring of Risperidone, the E-isomer is an impurity that must be monitored and controlled.

## Experimental Protocol: Synthesis of Risperidone Oxime Isomers

The following protocol provides a general methodology for the synthesis of Risperidone oxime isomers, which results in a mixture of the E and Z forms.

- Reaction Setup:** A ketone precursor, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is reacted with a piperidine derivative.
- Oximation:** The resulting intermediate is then reacted with hydroxylamine hydrochloride. This step yields a mixture of the Z and E-oxime isomers.
- Isomer Separation:** The separation of the E and Z isomers can be achieved using chromatographic techniques, such as column chromatography. The difference in polarity between the two isomers allows for their effective separation.

- Characterization: The isolated **Risperidone E-oxime** should be characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

## Analytical Characterization and Control

The accurate detection and quantification of **Risperidone E-oxime** in Risperidone API and pharmaceutical formulations are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed for this purpose.

## Experimental Protocol: UPLC Method for Impurity Profiling

The following is a representative UPLC method for the determination of Risperidone and its impurities, including **Risperidone E-oxime**.

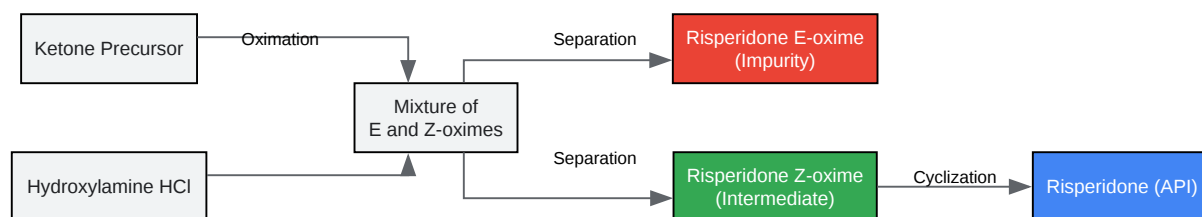
- Chromatographic System: A Waters ACQUITY UPLC system equipped with a TUV detector.
- Column: Waters ACQUITY BEH C18 (100 mm x 2.1 mm, 1.7  $\mu$ m).
- Mobile Phase: A gradient elution using a mixture of ammonium acetate, acetonitrile, and tetrahydrofuran.
- Detection: UV detection at 260 nm.
- Sample Preparation:
  - Standard Solution: Prepare a stock solution of each impurity, including **Risperidone E-oxime**, at a concentration of 100  $\mu$ g/mL in a suitable diluent (e.g., a mixture of mobile phase A and methanol in a 90:10 v/v ratio). A working standard solution of 1.2  $\mu$ g/mL can be prepared by further dilution.
  - Sample Solution: Prepare a solution of the Risperidone API at a concentration of 1500  $\mu$ g/mL in the diluent.

- Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms. The amount of **Risperidone E-oxime** in the sample can be quantified by comparing its peak area to that of the standard.

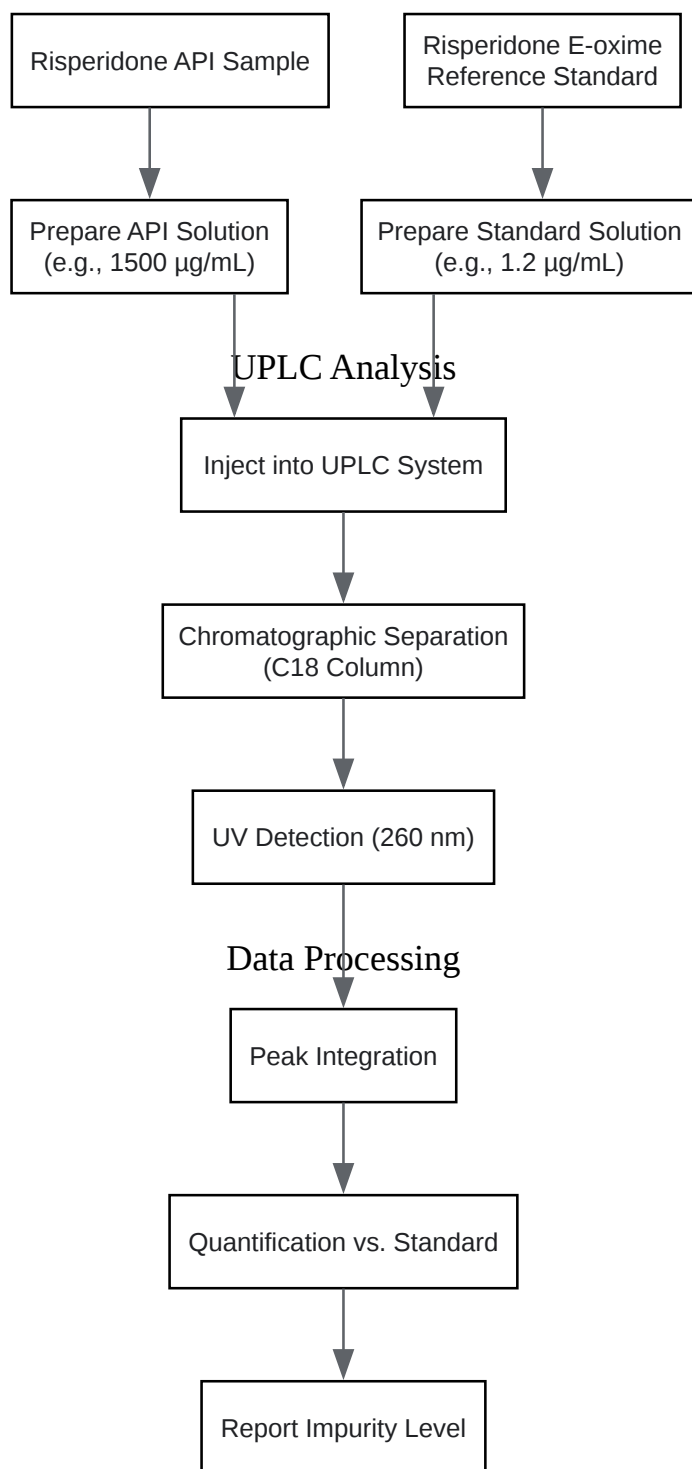
## Visualization of Workflows

### Synthesis and Isomerization Pathway

The following diagram illustrates the general synthesis pathway leading to the formation of Risperidone, highlighting the generation of the E- and Z-oxime isomers.



## Sample and Standard Preparation

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## References

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